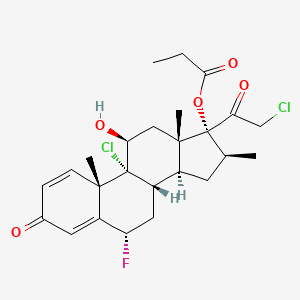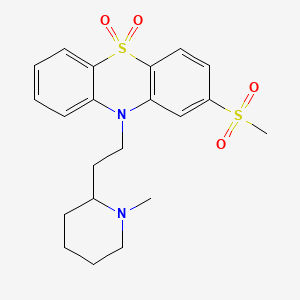![molecular formula C48H32 B1494080 [8]Cycloparaphenylene CAS No. 1217269-85-6](/img/structure/B1494080.png)
[8]Cycloparaphenylene
Overview
Description
[8]Cycloparaphenylene is a useful research compound. Its molecular formula is C48H32 and its molecular weight is 608.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
8Cycloparaphenylene is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop . The primary targets of 8Cycloparaphenylene are fullerenes and other carbonaceous molecules, with interactions similar to those in carbon peapods .
Mode of Action
The interaction of 8Cycloparaphenylene with its targets involves the formation of a complex with the target molecule. This interaction is facilitated by the unique structural properties of 8Cycloparaphenylene, which includes its hoop-like structure and radially oriented p orbitals . The formation of this complex results in significant changes in the electronic structures of the involved molecules .
Biochemical Pathways
The biochemical pathways affected by 8Cycloparaphenylene are primarily related to its interactions with carbonaceous molecules These interactions can lead to changes in the electronic properties of the molecules, potentially affecting various biochemical processes8Cycloparaphenylene is currently limited .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8Cycloparaphenylene are not well-studied. As a result, the impact of these properties on the bioavailability of 8Cycloparaphenylene is currently unknownCycloparaphenylene.
Result of Action
The molecular and cellular effects of 8Cycloparaphenylene’s action are primarily related to its interactions with carbonaceous molecules. These interactions can lead to changes in the electronic structures of the molecules, potentially affecting various molecular and cellular processes . 8Cycloparaphenylene’s action is currently limited.
Action Environment
The action, efficacy, and stability of 8Cycloparaphenylene can be influenced by various environmental factors. For instance, the presence of other molecules can affect the ability of 8Cycloparaphenylene to interact with its targets . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 8Cycloparaphenylene8Cycloparaphenylene.
Biochemical Analysis
Biochemical Properties
8Cycloparaphenylene plays a significant role in biochemical reactions due to its unique structure and electronic properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 8Cycloparaphenylene has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 8Cycloparaphenylene and cytochrome P450 enzymes can lead to changes in the enzyme’s conformation and activity, affecting the overall metabolic process. Additionally, 8Cycloparaphenylene can bind to proteins such as albumin, altering their binding affinity for other ligands and impacting their transport and distribution within the body .
Cellular Effects
The effects of 8Cycloparaphenylene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 8Cycloparaphenylene has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 8Cycloparaphenylene can influence cell growth and survival. Furthermore, 8Cycloparaphenylene can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and redox balance .
Molecular Mechanism
The molecular mechanism of 8Cycloparaphenylene involves its interactions with biomolecules at the molecular level. 8Cycloparaphenylene can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, 8Cycloparaphenylene can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, by binding to its active site. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and synaptic function. Additionally, 8Cycloparaphenylene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8Cycloparaphenylene can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 8Cycloparaphenylene is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species (ROS). The degradation products of 8Cycloparaphenylene can have different biological activities, potentially leading to long-term effects on cellular function. For example, prolonged exposure to 8Cycloparaphenylene can result in oxidative stress and damage to cellular components, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of 8Cycloparaphenylene vary with different dosages in animal models. At low doses, 8Cycloparaphenylene may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, 8Cycloparaphenylene can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies in animal models have shown that high doses of 8Cycloparaphenylene can lead to liver and kidney damage, characterized by elevated levels of liver enzymes and markers of renal dysfunction. These findings highlight the importance of determining the appropriate dosage of 8Cycloparaphenylene to minimize adverse effects while maximizing its therapeutic potential .
Metabolic Pathways
8Cycloparaphenylene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the primary metabolic pathways of 8Cycloparaphenylene involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 8Cycloparaphenylene with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 8Cycloparaphenylene within cells and tissues are mediated by various transporters and binding proteins. 8Cycloparaphenylene can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters. Once inside the cells, 8Cycloparaphenylene can bind to intracellular proteins, such as albumin and cytosolic chaperones, affecting its localization and accumulation. The distribution of 8Cycloparaphenylene within tissues can also be influenced by its binding affinity for extracellular matrix components, such as collagen and proteoglycans.
Subcellular Localization
The subcellular localization of 8Cycloparaphenylene plays a crucial role in its activity and function. 8Cycloparaphenylene can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on its targeting signals and post-translational modifications. For example, 8Cycloparaphenylene can be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, 8Cycloparaphenylene can be localized to the nucleus, where it can interact with nuclear proteins and affect gene expression.
Properties
IUPAC Name |
nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32/c1-2-34-4-3-33(1)35-5-7-37(8-6-35)39-13-15-41(16-14-39)43-21-23-45(24-22-43)47-29-31-48(32-30-47)46-27-25-44(26-28-46)42-19-17-40(18-20-42)38-11-9-36(34)10-12-38/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSJMHFAWQDZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C8C=CC(=C9C=CC(=C1C=C2)C=C9)C=C8)C=C7)C=C6)C=C5)C=C4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099880 | |
| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217269-85-6 | |
| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



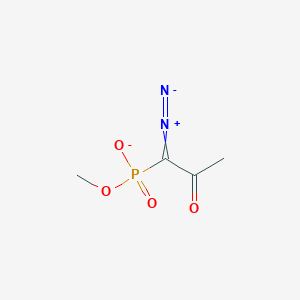
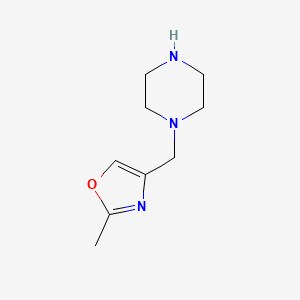
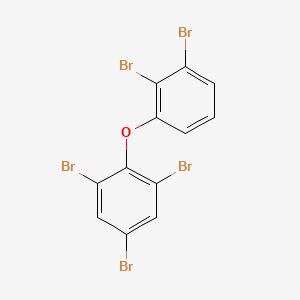
![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)


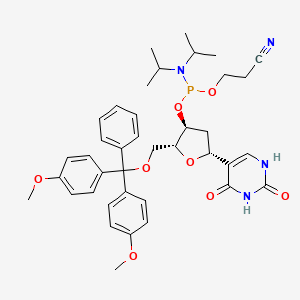
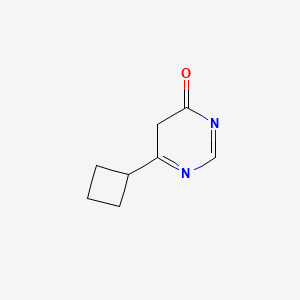
![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)

